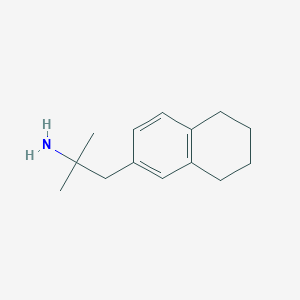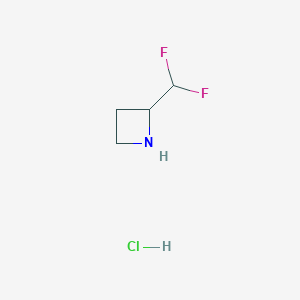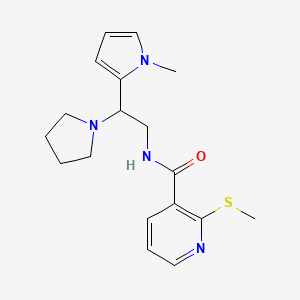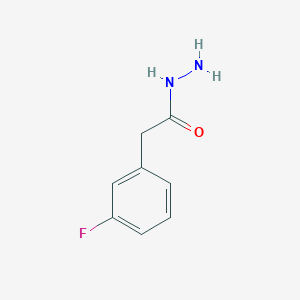![molecular formula C21H17FN2O2S B2491518 1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326905-10-5](/img/structure/B2491518.png)
1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the family of thieno[3,2-d]pyrimidine derivatives, a class of molecules known for their diverse chemical and biological properties. This family has been explored for various pharmacological activities and chemical properties due to the versatile thieno[3,2-d]pyrimidine scaffold.
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives often involves multi-step reactions, including cyclization and condensation steps, under controlled conditions to ensure the desired substitution patterns. Methods for the synthesis of related compounds involve starting from 2-amino thiophenes or pyrimidinone derivatives followed by various functionalization strategies to introduce aryl and alkyl groups at specific positions on the core structure (Majumdar & Bhattacharyya, 2001).
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives, including crystallographic analysis, reveals that these compounds can exhibit different packing motifs in the solid state, influenced by substituents' nature. Hydrogen bonding, π-π stacking interactions, and other non-covalent interactions often dictate the arrangement of molecules in the crystal lattice, affecting their physical and chemical properties (Trilleras et al., 2009).
Chemical Reactions and Properties
Thieno[3,2-d]pyrimidines undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and cycloaddition reactions, depending on the substituents present on the core structure. These reactions allow for further derivatization and exploration of chemical space around the thienopyrimidine scaffold (Tsupak et al., 1994).
Physical Properties Analysis
The physical properties of thieno[3,2-d]pyrimidine derivatives, such as melting points, solubility, and crystal form, are influenced by the nature and position of substituents on the molecule. These properties are critical for the compound's formulation and application in various fields (Li et al., 2007).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and redox behavior, are essential for understanding the potential applications of thieno[3,2-d]pyrimidine derivatives. Studies on related compounds have shown that these molecules can exhibit significant biological activity, including anti-inflammatory, analgesic, and anticancer properties, attributed to their chemical structure and the presence of specific functional groups (Menozzi et al., 1992).
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Crystallography
Studies on related compounds, such as 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, have detailed their molecular structures and crystallography. These compounds exhibit varied crystal structures despite similar molecular configurations, attributed to different hydrogen bonding and π-π stacking interactions. Such structural investigations can provide insights into the physical and chemical properties of "1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione" and its derivatives, influencing their solubility, stability, and reactivity in different environments (Trilleras et al., 2009).
Biological Activities
Although the specific compound was not directly studied for biological activities, related thieno[3,2-d]pyrimidine derivatives have been explored for their anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities. These activities suggest potential therapeutic applications for inflammation and pain management, indicating a direction for future research on the compound (Menozzi et al., 1992).
Antibacterial Evaluation
Substituted thieno[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial properties, showcasing the utility of such compounds in addressing bacterial infections. This research highlights the possibility of developing new antibiotics based on the structural framework of thieno[2,3-d]pyrimidines, which could include "this compound" and its analogs (More et al., 2013).
Synthetic Utility and Chemical Reactions
The synthetic pathways and chemical reactions involving thieno[3,2-d]pyrimidine derivatives provide valuable information for the synthesis of novel compounds with potential applications in drug development, materials science, and chemical research. The versatility in reactions, including cyclization, substitution, and functional group modifications, outlines a broad spectrum of chemical manipulation possibilities for designing new molecules with desired properties (Gulevskaya et al., 1994).
Eigenschaften
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2S/c1-13-7-8-14(2)15(11-13)12-23-18-9-10-27-19(18)20(25)24(21(23)26)17-6-4-3-5-16(17)22/h3-11,18-19H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INULUOVFNITGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Methylphenyl)sulfonylmethyl]-1,2-dihydropyrazol-3-one](/img/structure/B2491436.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2491440.png)
![2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride](/img/structure/B2491441.png)
![5-Benzyl-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2491442.png)
![2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2491444.png)

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2491446.png)


![4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2491453.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2491455.png)

